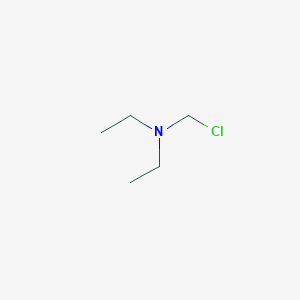![molecular formula C11H12ClN3O4 B14709983 (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid CAS No. 13909-29-0](/img/structure/B14709983.png)
(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid typically involves the reaction of 4-aminophenylacetic acid with 2-chloroethyl isocyanate and nitrosyl chloride. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common in monitoring the production process .
化学反应分析
Types of Reactions
(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethyl group can also participate in alkylation reactions, which may contribute to its biological activity .
相似化合物的比较
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features and is studied for its antimicrobial and anticancer properties.
Tranexamic acid: Although structurally different, it shares some pharmacological properties with (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid.
Uniqueness
This compound is unique due to its combination of a nitroso group and a chloroethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
13909-29-0 |
|---|---|
分子式 |
C11H12ClN3O4 |
分子量 |
285.68 g/mol |
IUPAC 名称 |
2-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]phenyl]acetic acid |
InChI |
InChI=1S/C11H12ClN3O4/c12-5-6-15(14-19)11(18)13-9-3-1-8(2-4-9)7-10(16)17/h1-4H,5-7H2,(H,13,18)(H,16,17) |
InChI 键 |
ISHRKCISRZYJGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)N(CCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


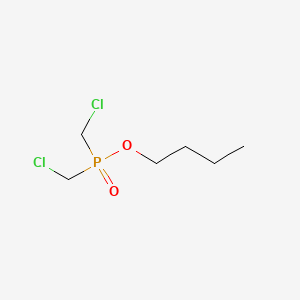
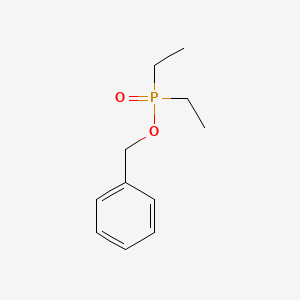
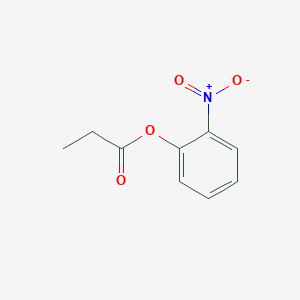
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)

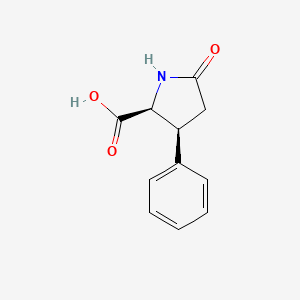
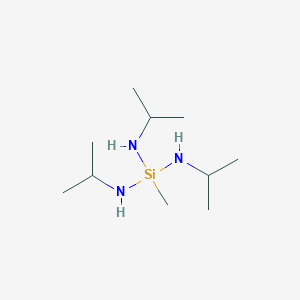

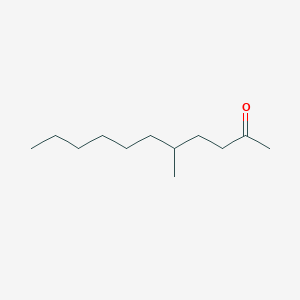
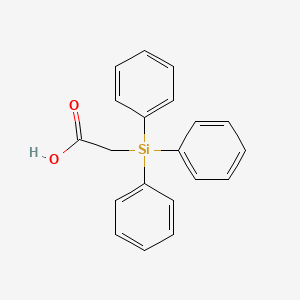
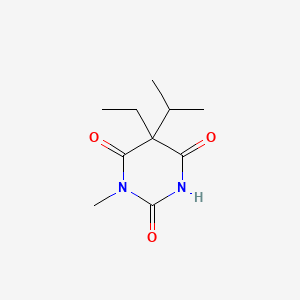
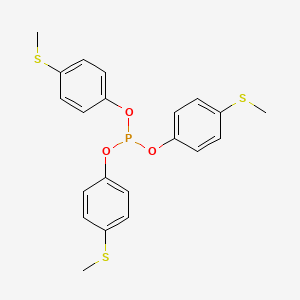
![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)
